molecular formula C14H19NO2 B496077 N-allyl-4-isobutoxybenzamide

N-allyl-4-isobutoxybenzamide

Cat. No.: B496077
M. Wt: 233.31g/mol
InChI Key: LSFFRADMUMGPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-isobutoxybenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the benzamide core and an isobutoxy substituent (-OCH₂CH(CH₃)₂) at the para position of the aromatic ring. Benzamides are widely studied for their biological activities, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous substrates.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31g/mol

IUPAC Name

4-(2-methylpropoxy)-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H19NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16)

InChI Key

LSFFRADMUMGPMQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The allyl group in this compound introduces steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or nitro (-NO₂) groups.
  • The isobutoxy moiety enhances lipophilicity (logP ~3.2, estimated) relative to polar groups (e.g., -COOH in 3-amino-4-chlorobenzoic acid, logP ~1.8) .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Aminobenzamide 4-Nitrobenzylamine
LogP (estimated) 3.2 0.5 1.1
Water Solubility Low (~0.1 mg/mL) High (~50 mg/mL) Moderate (~5 mg/mL)
Synthetic Accessibility Moderate (2-step synthesis) High (1-step) High (1-step)

Implications :

  • The low solubility of this compound may necessitate formulation adjuvants for in vivo applications.
  • Its higher logP suggests improved membrane permeability compared to polar analogues like 4-aminobenzamide.

Stability and Metabolic Considerations

  • The allyl group may confer susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated epoxidation), whereas isobutoxy ’s branched structure could slow hydrolytic degradation compared to linear ethers.
  • In contrast, 4-nitrobenzylamine undergoes rapid nitroreduction in hepatic tissues, highlighting divergent metabolic pathways among benzamide derivatives .

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